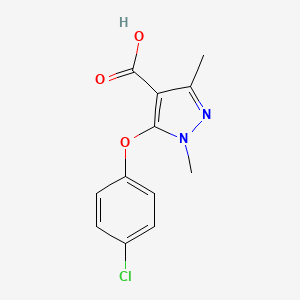

5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid

Description

5-(4-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is a pyrazole-based compound featuring a 4-chlorophenoxy substituent at position 5, methyl groups at positions 1 and 3, and a carboxylic acid moiety at position 4. Pyrazole derivatives are widely studied for their antimicrobial, analgesic, and anti-inflammatory activities, often modulated by substituents on the pyrazole core .

Properties

IUPAC Name |

5-(4-chlorophenoxy)-1,3-dimethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O3/c1-7-10(12(16)17)11(15(2)14-7)18-9-5-3-8(13)4-6-9/h3-6H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBXHQJAWYBEDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)O)OC2=CC=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of 4-chlorophenol with 1,3-dimethyl-1H-pyrazole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide (KOH) and a catalyst like copper. The mixture is heated to a temperature range of 110-120°C for a few hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4).

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in an aqueous medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Pharmacological Applications

5-(4-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid has been identified as an important intermediate in the synthesis of various pyrazole derivatives that exhibit significant pharmacological activities. These include:

- Antimicrobial Activity : The compound and its derivatives have demonstrated effectiveness against a range of microbial pathogens, making them candidates for developing new antimicrobial agents .

- Anti-inflammatory Properties : Research indicates that pyrazole derivatives can reduce inflammation, suggesting potential therapeutic uses in treating inflammatory diseases .

- Analgesic Effects : Some studies have reported analgesic properties associated with this class of compounds, indicating their potential use in pain management therapies .

Agricultural Applications

In addition to pharmacological uses, this compound serves as an important intermediate in the development of agrochemicals. Its derivatives are being explored for their efficacy as herbicides and pesticides due to their ability to inhibit specific biochemical pathways in plants and pests .

Case Study 1: Antimicrobial Efficacy

A study conducted by Rai et al. (2008) evaluated the antimicrobial activity of various pyrazole derivatives, including those derived from this compound. The results indicated that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria.

Case Study 2: Inflammatory Response Modulation

Research by Isloor et al. (2009) investigated the anti-inflammatory effects of pyrazole derivatives in animal models. The findings suggested that compounds derived from this compound effectively reduced markers of inflammation.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may act as an inhibitor of specific kinases or proteases, thereby modulating cellular signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and molecular properties of the target compound and its analogs:

Substituent Effects

- Chlorophenoxy vs.

- Carboxylic Acid vs. Carboxamide : The carboxylic acid moiety may enhance hydrogen-bonding interactions in biological systems, while carboxamide derivatives () offer better solubility in polar solvents .

- Positional Isomerism: The discontinued 3-chlorophenoxy analog () underscores the importance of substituent positioning for efficacy or toxicity profiles .

Biological Activity

5-(4-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- IUPAC Name : this compound

- Molecular Formula : C12H12ClN2O3

- Molecular Weight : 252.68 g/mol

- CAS Number : 446276-24-0

Biological Activity Overview

The compound exhibits a range of biological activities, primarily in the fields of anticancer and anti-inflammatory research. Studies have shown that it interacts with various cellular pathways, leading to apoptosis in cancer cells and modulation of inflammatory responses.

Anticancer Activity

Recent research has demonstrated the compound's efficacy against several cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 | 0.46 ± 0.04 | Significant growth inhibition |

| NCI-H460 | 0.39 ± 0.06 | Induction of autophagy |

| A549 | 26.00 | Moderate cytotoxicity |

These findings indicate that this compound may act as a potent anticancer agent by targeting specific pathways involved in cell proliferation and survival.

The biological activity of this compound can be attributed to its ability to inhibit key enzymes and pathways involved in cancer progression:

- Aurora-A Kinase Inhibition : The compound has been reported to inhibit Aurora-A kinase with an IC50 value as low as 0.16 µM, which is crucial for mitotic progression in cancer cells.

- Induction of Apoptosis : By triggering apoptotic pathways, the compound leads to programmed cell death in malignant cells.

- Autophagy Modulation : Evidence suggests that it promotes autophagic processes in certain cancer cell lines, which can contribute to reduced tumor growth.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has shown promise in reducing inflammation:

- Cytokine Inhibition : Studies indicate that it can downregulate pro-inflammatory cytokines, thus potentially alleviating conditions characterized by chronic inflammation.

Case Studies

Several studies have explored the therapeutic potential of this compound:

- Study on MCF7 Cells : A study conducted by Li et al. demonstrated that the compound significantly inhibited MCF7 cell proliferation with an IC50 of 0.46 µM, suggesting its potential as a breast cancer treatment .

- Research on NCI-H460 Cells : Another investigation showed that treatment with the compound resulted in a notable induction of autophagy in NCI-H460 cells (lung cancer), indicating a dual mechanism of action involving both apoptosis and autophagy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.